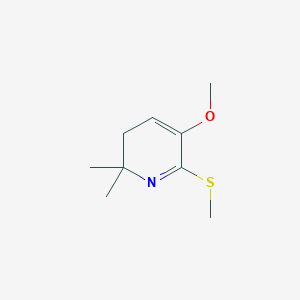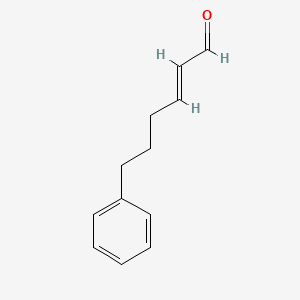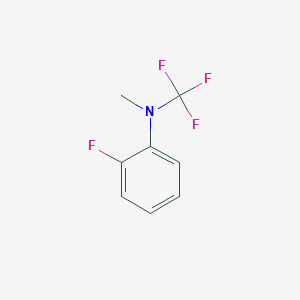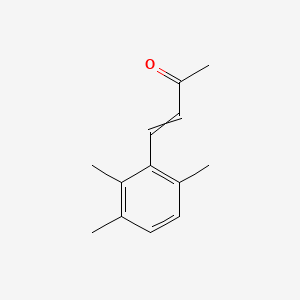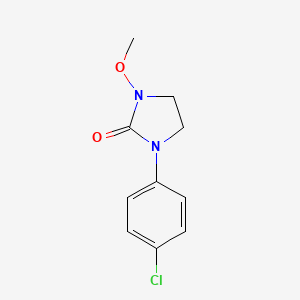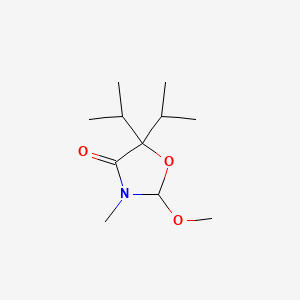
5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one: is a chemical compound known for its unique structure and properties It belongs to the class of oxazolidinones, which are five-membered ring compounds containing nitrogen, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diisopropylamine derivative, with a methoxy-substituted carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the oxazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used as a scaffold for the development of bioactive molecules. Its oxazolidinone core is of interest for the design of potential pharmaceuticals, including antibiotics and enzyme inhibitors.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The oxazolidinone class is known for its antibacterial activity, and modifications of this compound may lead to new drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one depends on its specific application. In the context of its biological activity, the compound may interact with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or modulate the activity of specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
5,5-Dimethyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one: A similar compound with methyl groups instead of isopropyl groups.
5,5-Diisopropyl-2-ethoxy-3-methyl-1,3-oxazolidin-4-one: A compound with an ethoxy group instead of a methoxy group.
5,5-Diisopropyl-2-methoxy-3-ethyl-1,3-oxazolidin-4-one: A compound with an ethyl group instead of a methyl group.
Uniqueness: The uniqueness of 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of isopropyl groups and a methoxy group provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
56440-38-1 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-methoxy-3-methyl-5,5-di(propan-2-yl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H21NO3/c1-7(2)11(8(3)4)9(13)12(5)10(14-6)15-11/h7-8,10H,1-6H3 |
InChI Key |
PMOPZQQJAOVKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)N(C(O1)OC)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)
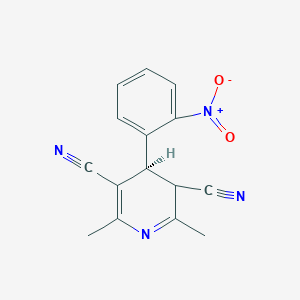
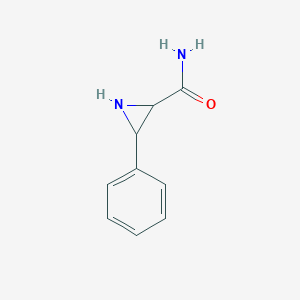

![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)

